molecular formula C19H18Cl2N2O3 B4118291 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B4118291
M. Wt: 393.3 g/mol
InChI Key: FWZIOYUUCTVSLV-UHFFFAOYSA-N
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Description

2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a 3-oxomorpholine core substituted with a benzyl group at the 4-position. The acetamide nitrogen is linked to a 3,5-dichlorophenyl group, which introduces strong electron-withdrawing effects. Its morpholine ring and dichlorophenyl group are critical for conformational stability and electronic interactions, respectively .

Properties

IUPAC Name

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-8-15(21)10-16(9-14)22-18(24)11-17-19(25)23(6-7-26-17)12-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZIOYUUCTVSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Acetylation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride.

    Chlorination: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,5-dichlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Aromatic Rings

N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide ()
  • Structure : Shares the 3,5-dichlorophenyl group but replaces the morpholine-benzyl system with a trichloro-acetamide.
  • Key Findings: Crystallographic data show that electron-withdrawing substituents (e.g., Cl) stabilize planar conformations in the solid state.
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide Derivatives ()
  • Structure: Features a 3,5-dibromophenyl group instead of dichlorophenyl, with a phenoxyacetic acid backbone.
  • Key Findings :
    • Bromine substituents increase molecular weight and polarizability compared to chlorine, affecting membrane permeability.
    • Yields during synthesis range from 31.8% to 89.5%, suggesting steric hindrance from bromine may complicate reactions .

Heterocyclic Modifications

2-((3,5-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide ()
  • Structure : Replaces the morpholine ring with a thiazole-coumarin system.
  • Key Findings :
    • The thiazole and coumarin moieties introduce π-π stacking capabilities, absent in the morpholine-based target compound.
    • Reported as an α-glucosidase inhibitor (IC₅₀ = 1.31 µM), highlighting how heterocycle choice directly impacts biological activity .
2-(Benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]acetamide ()
  • Structure : Incorporates a benzotriazole group and a 3,5-dichlorophenylmethyl chain.
  • Synthesized with >95% purity via RP-HPLC, indicating robust stability under acidic conditions .

Morpholine-Based Analogues

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
  • Structure : Substitutes the benzyl group on the morpholine with acetyl and dimethyl groups.
  • NMR data (δ 1.21 ppm for isopropyl CH₃) confirm distinct electronic environments versus the target compound’s benzyl protons (δ ~7.3 ppm) .

Sulfonamide and Piperazinyl Derivatives

N-(3,5-Dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide ()
  • Structure : Features a phenylsulfonamide group instead of the morpholine ring.
  • Key Findings :
    • The sulfonamide group introduces additional hydrogen-bonding sites, which may enhance solubility in polar solvents.
    • Molecular mass (435.32 g/mol) is higher than the target compound, affecting pharmacokinetic properties .
2-(4-Acetyl-1-piperazinyl)-N-(3,5-dichlorophenyl)acetamide ()
  • Structure : Replaces morpholine with a piperazine ring.
  • Key Findings :
    • Piperazine’s basic nitrogen can improve water solubility at physiological pH.
    • The acetyl group on piperazine may reduce metabolic stability compared to the benzyl-morpholine system .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound C₁₉H₁₈Cl₂N₂O₃ 4-Benzyl-3-oxomorpholine, 3,5-Cl₂Ph Not Reported Morpholine C=O: ~1664 cm⁻¹ (IR)
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₅NO 3,5-Cl₂Ph, CCl₃ Not Reported CCl₃ stretch: ~750 cm⁻¹ (IR)
2-(Thiazol-coumarin)acetamide C₂₀H₁₄Cl₂N₂O₃S Thiazole, coumarin 205–207 NH (δ 11.86 ppm), coumarin C=O: ~1714 cm⁻¹
N-(3,5-Dichlorophenyl)-2-(phenylsulfonyl)acetamide C₂₀H₁₆Cl₂N₂O₃S Phenylsulfonamide Not Reported SO₂ stretch: ~1170 cm⁻¹ (IR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,5-dichlorophenyl)acetamide

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